甘氨胆酸

概述

描述

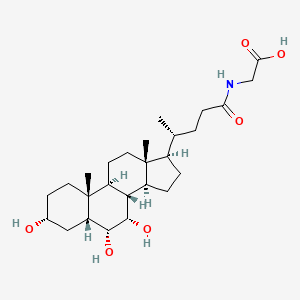

甘氨脱氧胆酸,也称为 N-脱氧胆酰甘氨酸,是一种甘氨酸结合的胆汁酸。它是脱氧胆酸和甘氨酸的结合物,在膳食脂肪的消化和吸收中起着重要作用。这种化合物主要存在于哺乳动物,尤其是猪的胆汁中,以其在胆汁中的生理功能而闻名。

科学研究应用

甘氨脱氧胆酸具有多种科学研究应用,包括:

化学: 它用作合成其他胆汁酸及其衍生物的中间体。

生物学: 它在研究哺乳动物中胆汁酸的代谢和功能中发挥作用。

医学: 它用于检测胆道和肝脏疾病,以及设计药物递送系统以改善药物溶解性和生物利用度.

工业: 它用于制药的配方,以及作为各种生化研究中的研究工具。

作用机制

甘氨脱氧胆酸作为一种清洁剂,使脂肪溶解以在消化系统中吸收。它在肠道中被吸收,并在膳食脂肪的乳化和吸收中起着至关重要的作用。 所涉及的分子靶标和途径包括激活特定胆汁酸受体,例如 TGR5 和 FXR,它们调节葡萄糖稳态和脂质代谢 .

生化分析

Biochemical Properties

Glycohyocholic acid is involved in several biochemical reactions, primarily related to the digestion and absorption of dietary fats. It interacts with enzymes such as bile salt hydrolase, which catalyzes the deconjugation of bile acids . Additionally, glycohyocholic acid interacts with proteins like albumin, which aids in its transport through the bloodstream. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

Glycohyocholic acid influences various cellular processes, particularly in the liver and intestines. It affects cell signaling pathways by activating receptors such as TGR5 and inhibiting FXR, leading to increased secretion of glucagon-like peptide-1 (GLP-1) . This modulation of signaling pathways impacts gene expression and cellular metabolism, promoting glucose homeostasis and lipid metabolism.

Molecular Mechanism

At the molecular level, glycohyocholic acid exerts its effects through binding interactions with specific receptors. It activates the G-protein-coupled bile acid receptor TGR5 and inhibits the farnesoid X receptor (FXR) . These interactions lead to the upregulation of GLP-1 production and secretion, which plays a significant role in glucose regulation. Additionally, glycohyocholic acid may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycohyocholic acid can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH and temperature . Long-term exposure to glycohyocholic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of signaling pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of glycohyocholic acid in animal models are dose-dependent. At lower doses, it has been shown to improve glucose homeostasis and lipid metabolism without adverse effects . At higher doses, glycohyocholic acid may exhibit toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a narrow therapeutic window for its beneficial effects.

Metabolic Pathways

Glycohyocholic acid is involved in several metabolic pathways, including the enterohepatic circulation of bile acids . It interacts with enzymes such as bile salt hydrolase and conjugating enzymes that facilitate its conversion to other bile acid derivatives. These interactions influence metabolic flux and the levels of various metabolites within the body.

Transport and Distribution

Within cells and tissues, glycohyocholic acid is transported and distributed through interactions with specific transporters and binding proteins . It is primarily transported by bile acid transporters in the liver and intestines, facilitating its movement between different compartments. These interactions also affect its localization and accumulation within cells.

Subcellular Localization

Glycohyocholic acid is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization is crucial for its role in metabolic processes and signaling pathways.

准备方法

合成路线和反应条件: 甘氨脱氧胆酸可以通过两种主要方法合成:

酯化反应: 这种方法涉及胆酸与甘氨酸的酯化反应,生成甘氨脱氧胆酸。

胆酸化合物的胺化: 这种方法涉及胆酸化合物与甘氨酸的胺化反应,生成甘氨脱氧胆酸.

工业生产方法: 甘氨脱氧胆酸的工业生产通常遵循上述相同的合成路线。该工艺涉及控制反应条件,以确保最终产品的高产率和纯度。反应条件包括维持特定的温度、pH 值,以及使用催化剂来促进反应。

化学反应分析

反应类型: 甘氨脱氧胆酸会发生各种化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 这种反应涉及用另一个官能团取代化合物中的一个官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂,在特定的条件下,例如温度和pH 值。

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,甘氨脱氧胆酸的氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物。

相似化合物的比较

甘氨脱氧胆酸属于甘氨酸结合的胆汁酸及其衍生物类。类似的化合物包括:

甘氨胆酸: 胆酸的另一种甘氨酸结合物。

甘氨鹅去氧胆酸: 鹅去氧胆酸的甘氨酸结合物。

甘氨脱氧胆酸: 脱氧胆酸的甘氨酸结合物.

独特性: 甘氨脱氧胆酸由于其特定的结构和生理功能而具有独特性。 它主要存在于猪中,以其在葡萄糖调节和抵抗 2 型糖尿病中的作用而闻名 .

生物活性

Glycohyocholic acid (GHCA) is a glycine-conjugated bile acid derived from hyocholic acid, which plays significant roles in various biological processes, particularly in lipid metabolism, energy homeostasis, and the regulation of metabolic disorders. This article provides an overview of the biological activity of GHCA based on recent research findings, including data tables and case studies.

Chemical Structure and Biosynthesis

GHCA is characterized by its unique glycine conjugation, which enhances its solubility and biological activity compared to unconjugated bile acids. The chemical structure can be represented as follows:

- CAS Number : 32747-08-3

- Molecular Formula : C26H43NO5

- Synonyms : Glycine Hyocholate, Glycohyocholate

The biosynthesis of GHCA occurs in the liver, where hyocholic acid is conjugated with glycine to form GHCA. This process is regulated by various enzymes and influenced by dietary factors.

1. Metabolic Regulation

GHCA has been shown to influence metabolic pathways through its interaction with specific receptors such as the Farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). These interactions play crucial roles in:

- Lipid Metabolism : GHCA modulates lipid absorption and metabolism, impacting cholesterol levels and triglyceride storage.

- Glucose Homeostasis : It may enhance insulin sensitivity and glucose tolerance through the modulation of GLP-1 secretion.

2. Effects on Bile Acid Synthesis

Research indicates that GHCA can inhibit primary bile acid synthesis. A study demonstrated that administration of glycodeoxycholic acid (GDCA), which is closely related to GHCA, resulted in elevated levels of fibroblast growth factor 19 (FGF19), leading to reduced synthesis of primary bile acids such as cholic acid and chenodeoxycholic acid (CDCA) . This feedback mechanism is crucial for maintaining bile acid homeostasis.

3. Impact on Gut Microbiota

Bile acids, including GHCA, are known to influence gut microbiota composition. The presence of GHCA can promote the growth of beneficial bacteria while inhibiting pathogenic strains, thus contributing to gastrointestinal health.

Case Study Overview

A series of clinical studies have investigated the effects of GHCA and related bile acids on metabolic health. Below is a summary table of key findings from recent research:

GHCA exerts its biological effects through several mechanisms:

- Receptor Activation : By activating FXR and TGR5, GHCA influences gene expression related to lipid metabolism and energy expenditure.

- Inhibition of Enzymatic Activity : Research has shown that GHCA can inhibit key enzymes involved in cholesterol metabolism, such as HMG-CoA reductase and cholesterol 7 alpha-hydroxylase .

- Regulation of Gut Hormones : It enhances the secretion of GLP-1, which plays a role in appetite regulation and insulin secretion.

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785145 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-08-3 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycohyocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glycohyocholic acid and how is it linked to human health?

A1: Glycohyocholic acid is a conjugated bile acid, a type of molecule primarily involved in fat digestion and absorption in the gut. Recent research suggests that Glycohyocholic acid, along with other bile acids, may play a more significant role in human health than previously thought. For instance, elevated levels of Glycohyocholic acid in the blood have been linked to an increased risk of colon cancer [5]. Additionally, studies have explored the relationship between Glycohyocholic acid and metabolic health, finding potential links to gut bacteria composition, specifically Clostridia species [7].

Q2: How does Glycohyocholic acid differ from other bile acids in terms of its potential impact on health?

A2: Research indicates that different types of bile acids, even those structurally similar, can have varying effects on health. For example, in a study investigating colon cancer risk, researchers found that elevated levels of conjugated primary and secondary bile acids, including Glycohyocholic acid, were associated with increased risk [5]. Interestingly, this association was not observed for unconjugated bile acids or tertiary bile acids. This suggests that the conjugation status of bile acids like Glycohyocholic acid might be a crucial factor influencing their biological activity and potential health implications.

Q3: Can dietary interventions influence Glycohyocholic acid levels?

A3: Yes, diet can potentially influence Glycohyocholic acid levels. Studies have shown that including soluble fiber, such as guar gum combined with pregelatinized waxy maize starch (GCW), in the diet of sows during gestation led to changes in their gut microbiota composition and bile acid homeostasis [3]. Notably, the sows on the GCW diet had lower plasma levels of Glycohyocholic acid compared to the control group. This suggests that dietary fiber interventions might be a viable strategy for modulating bile acid profiles, including Glycohyocholic acid, potentially influencing health outcomes.

Q4: What is the role of Glycohyocholic acid in Minimal Hepatic Encephalopathy (MHE)?

A4: Research using metabolomics techniques, such as GC-TOFMS and UPLC-QTOFMS, has identified Glycohyocholic acid as one of the potential biomarkers for Minimal Hepatic Encephalopathy (MHE) in patients with HBV-induced liver cirrhosis [1]. The study found that the levels of Glycohyocholic acid were significantly elevated in the serum of MHE patients compared to healthy controls and HBV-induced liver cirrhosis patients without MHE. This suggests that Glycohyocholic acid, along with other metabolites, might play a role in the pathogenesis of MHE and could be valuable for early diagnosis.

Q5: How does Glycohyocholic acid interact with the gut microbiota?

A5: Glycohyocholic acid, like other bile acids, can be metabolized by specific gut bacteria. For example, some bacteria possess bile salt hydrolase (BSH) enzymes that can deconjugate bile acids [3]. The composition of the gut microbiota can influence the levels and types of bile acids present in the gut, impacting host health. For example, in a study investigating the effects of Lycium Barbarum Polysaccharides (LBP) on obese rats, LBP treatment altered the gut microbiota composition and modulated serum metabolites, including Glycohyocholic acid [6]. This highlights the intricate interplay between bile acids like Glycohyocholic acid and the gut microbiota in maintaining metabolic health.

Q6: What analytical techniques are used to study Glycohyocholic acid?

A6: Various analytical techniques are employed to characterize and quantify Glycohyocholic acid. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been used to isolate and purify Glycohyocholic acid from complex mixtures [2]. Additionally, tandem mass spectrometry (MS/MS) is widely used to quantify bile acids, including Glycohyocholic acid, in biological samples like serum and plasma with high sensitivity and specificity [5]. Metabolomics studies utilize platforms like GC-TOFMS (Gas Chromatography - Time-of-Flight Mass Spectrometry) and UPLC-QTOFMS (Ultra-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) to simultaneously analyze a wide range of metabolites, including Glycohyocholic acid, in biological samples [1].

- Metabolite Profiling Analysis of HBV-induced Liver Cirrhosis Patients Who Have Minimal Hepatic Encephalopathy Using GC-TOFMS and UPLC-QTOFMS.

- PREPARATIVE ISOLATION AND PURIFICATION OF THREE GLYCINE-CONJUGATED CHOLIC ACIDS FROM PULVIS FELLIS SUIS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY COUPLED WITH ELSD DETECTION.

- Inclusion of Soluble Fiber During Gestation Regulates Gut Microbiota, Improves Bile Acid Homeostasis, and Enhances the Reproductive Performance of Sows

- The Metabolomics of Childhood Atopic Diseases: A Comprehensive Pathway-Specific Review

- Pre-diagnostic plasma bile acid levels and colon cancer risk: A prospective study.

- Lycium Barbarum Polysaccharides Regulate the Gut Microbiota To Modulate Metabolites in High Fat Diet-Induced Obese Rats

- Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。